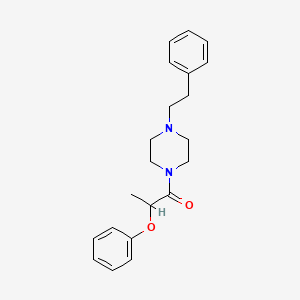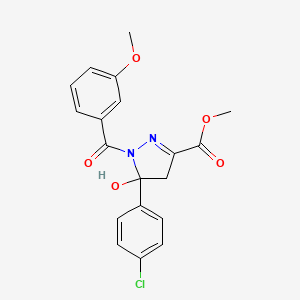![molecular formula C15H18N2O5 B4985983 ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)
ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a type of antidepressant medication that is used to treat major depressive disorder and social anxiety disorder. Moclobemide has been found to be effective in treating depression and anxiety disorders, with fewer side effects than traditional antidepressants.
Mechanism of Action
Ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters in the brain, which can help to improve mood and reduce anxiety.
Biochemical and Physiological Effects
ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using moclobemide in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects are temporary and can be reversed by stopping the medication. This allows researchers to study the effects of moclobemide on neurotransmitter levels and other biochemical and physiological processes in the brain. One limitation of using moclobemide in lab experiments is that it can interact with other medications and substances, which can affect its effectiveness and safety.
Future Directions
There are a number of future directions for research on moclobemide. One area of research is the use of moclobemide in combination with other medications for the treatment of depression and anxiety disorders. Another area of research is the use of moclobemide in the treatment of other conditions, such as obsessive-compulsive disorder and post-traumatic stress disorder. Additionally, researchers may explore the potential use of moclobemide in the treatment of other neurological and psychiatric disorders.
Synthesis Methods
Ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate can be synthesized by reacting 4-chlorobenzoic acid with ethyl morpholin-4-ylacetate to form ethyl 4-chlorobenzoate. This intermediate compound is then reacted with potassium phthalimide to form ethyl 4-phthalimido-benzoate. The phthalimide group is then hydrolyzed to form ethyl 4-aminobenzoate. This compound is then reacted with oxalyl chloride to form ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate has also been studied for its potential use in treating other conditions, such as obsessive-compulsive disorder and post-traumatic stress disorder.
properties
IUPAC Name |
ethyl 4-[(2-morpholin-4-yl-2-oxoacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-22-15(20)11-3-5-12(6-4-11)16-13(18)14(19)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWKTYMPQZCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(morpholin-4-YL)-2-oxoacetamido]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
